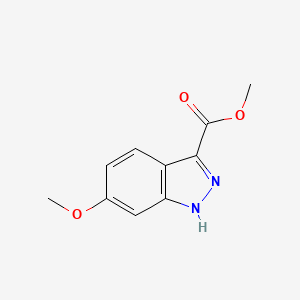

Methyl 6-methoxy-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFOISODBNEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676897 | |

| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-53-5 | |

| Record name | Methyl 6-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-methoxy-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1] This document delves into the chemical identity, physicochemical properties, and detailed synthetic strategies for this specific derivative. Emphasis is placed on elucidating the mechanistic underpinnings of key synthetic transformations and providing actionable, step-by-step protocols. Furthermore, this guide explores the applications of indazole derivatives in drug discovery, supported by an analysis of their biological activities. Safety and handling protocols are also outlined to ensure responsible laboratory practice.

Introduction and Chemical Identity

This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The strategic placement of the methoxy group at the 6-position and the methyl carboxylate at the 3-position makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2][3] The indazole core itself is a prominent feature in a wide array of pharmacologically active compounds, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[1]

Table 1: CAS Numbers of Related Indazole Compounds

| Compound Name | CAS Number |

| 1H-Indazole-3-carboxylic acid | 4498-67-3[4][5] |

| Methyl 1H-indazole-3-carboxylate | 43120-28-1[6][7][8][9] |

| 6-Methoxy-1H-indazole-3-carboxylic acid | Not explicitly found, but is a key intermediate. |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its behavior in chemical reactions and biological systems. While experimental data for this specific molecule is scarce, predictions can be made based on its structural analogues.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Appearance | Likely a white to off-white crystalline powder[8] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |

| Melting Point | Expected to be a solid at room temperature. |

| Storage | Should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[10] |

Spectroscopic data is essential for the characterization and confirmation of the synthesized compound. The expected spectral features are outlined below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the methyl ester carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established methods for constructing the indazole ring system, followed by functional group manipulations. The Japp-Klingemann reaction followed by Fischer indole synthesis principles offers a robust pathway.[11][12][13]

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the ester to the corresponding carboxylic acid, which can then be traced back to simpler starting materials via the formation of the indazole ring.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

The synthesis commences with the diazotization of a substituted aniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. This intermediate then undergoes an acid-catalyzed cyclization, akin to the Fischer indole synthesis, to yield the indazole core.[14][15][16][17] The final step is the esterification of the carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 7. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 13. Japp-Klingemann_reaction [chemeurope.com]

- 14. jk-sci.com [jk-sci.com]

- 15. testbook.com [testbook.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of pharmaceutical research and development. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative, featuring a methoxy group at the 6-position and a methyl ester at the 3-position, offers unique electronic and steric properties. These characteristics make it an essential building block for the synthesis of a wide array of bioactive molecules. Researchers have successfully utilized this compound in the development of novel therapeutic agents, including treatments for neurological disorders, inflammation, and cancer.[1] Its structural framework is also foundational in the synthesis of potent enzyme inhibitors and prostanoid EP4 receptor antagonists intended for cancer immunotherapy.

This guide provides a comprehensive overview of the core chemical properties, validated synthesis protocols, reactivity, and applications of this compound, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 885278-53-5 | |

| Molecular Formula | C₁₀H₁₀N₂O₃ | N/A |

| Molecular Weight | 206.20 g/mol | |

| Appearance | Off-white to white solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing this compound is through the acid-catalyzed esterification of its parent carboxylic acid, 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxy-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly and dropwise, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops) or thionyl chloride (0.2 equivalents).

-

Causality Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation is essential for the nucleophilic attack by the weakly nucleophilic methanol.

-

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 2-5 hours.

-

Causality Insight: Heating the reaction increases the kinetic energy of the molecules, overcoming the activation energy barrier and accelerating the rate of esterification, which is a reversible equilibrium-controlled process.

-

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until the reaction is deemed complete.

-

Work-up: a. Cool the mixture to room temperature and concentrate the solvent under reduced pressure. b. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. c. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Spectral Data for Structural Validation

To ensure the integrity of the synthesized compound, a thorough analysis of its spectral properties is required. The following data serve as a reference for validation.

| Analysis | Expected Observations |

| ¹H NMR | (In CDCl₃ or DMSO-d₆) - NH Proton: Broad singlet, δ ~11-14 ppm. - Aromatic Protons: Signals between δ ~7.0-8.0 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. - Ester Methyl (COOCH₃): Sharp singlet, δ ~3.9-4.2 ppm. - Methoxy (ArOCH₃): Sharp singlet, δ ~3.8-4.0 ppm. |

| ¹³C NMR | (In CDCl₃ or DMSO-d₆) - Carbonyl Carbon (C=O): δ ~160-165 ppm. - Aromatic Carbons: Signals in the range of δ ~95-160 ppm. The carbon attached to the methoxy group will be significantly shielded. - Ester Methyl Carbon: δ ~52 ppm. - Methoxy Carbon: δ ~55 ppm. |

| Mass Spec. (MS) | [M+H]⁺: Expected at m/z = 207.07. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer used.

Chemical Reactivity and Derivatization

This compound possesses two primary sites of reactivity: the indazole nitrogen (N1/N2) and the C3-ester group. This dual reactivity makes it a valuable precursor for creating diverse chemical libraries.

Key Reaction: N-Alkylation

The N-H proton of the indazole ring is acidic and can be removed by a base, rendering the nitrogen nucleophilic for subsequent alkylation. However, a significant challenge is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.[1][2]

Caption: Key reaction pathways for this compound.

Protocol for Selective N1-Alkylation

Achieving high regioselectivity is crucial. Conditions employing strong, non-coordinating bases in aprotic solvents strongly favor the thermodynamically more stable N1-alkylated product, often due to steric hindrance at the N2 position created by a chelated intermediate with the C3-ester.[1][3][4]

-

Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Deprotonation: Cool the solution to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

-

Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, generating the sodium indazolide salt. The sodium cation can chelate between the indazole nitrogen and the ester carbonyl, sterically blocking the N2 position from the incoming electrophile.[1]

-

-

Alkylation: Re-cool the mixture to 0°C and add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the product via column chromatography to isolate the desired N1-alkylated regioisomer.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound is integral to the development of a range of therapeutic agents.

-

Oncology: The indazole core is a key component of numerous kinase inhibitors. This intermediate is used to synthesize compounds that target specific enzymes involved in cancer cell proliferation and survival.[1] It is a precursor for potent prostanoid EP4 receptor antagonists, which are being investigated for their role in colorectal cancer immunotherapy.

-

Neurological Disorders: Derivatives have been synthesized and evaluated for their activity on targets within the central nervous system.[1]

-

Synthetic Cannabinoids: The molecule serves as a starting material for the synthesis of various synthetic cannabinoids, which are primarily used as research tools to study the endocannabinoid system.[5]

-

Anti-inflammatory Agents: The indazole scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1]

References

-

Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

Methyl 6-methoxy-1H-indazole-3-carboxylate spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Characterization of Methyl 6-methoxy-1H-indazole-3-carboxylate

Introduction

This compound (CAS No. 885278-53-5) is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a versatile scaffold for the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncological applications.[1] The indazole core is a privileged structure in pharmaceutical development, and modifications at the 3- and 6-positions allow for fine-tuning of a compound's pharmacological properties.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectral features of this compound. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is paramount for unambiguous structural confirmation, purity assessment, and quality control in a research and development setting. While a complete, published spectral dataset for this specific molecule is not consolidated in a single source, this document synthesizes data from structurally related analogs and first-principle spectroscopic rules to present a robust, predictive, and authoritative characterization.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for all spectral interpretation. The key functional groups—the indazole bicycle, the methoxy substituent, and the methyl ester—each impart distinct and identifiable signatures in the various spectra.

Structural Diagram

Caption: Molecular structure of this compound.

Core Properties

| Property | Value | Source |

| CAS Number | 885278-53-5 | |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Derived |

| Molecular Weight | 206.20 g/mol |

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the structure of organic molecules. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (coupling), providing a detailed connectivity map.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton. Spectra are typically recorded on a 300 MHz or 500 MHz spectrometer at room temperature.[1][2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.9 | Broad Singlet | 1H | NH -1 | Indazole N-H protons are acidic and typically appear far downfield in DMSO-d₆.[2] |

| ~7.9-8.0 | d | 1H | H -4 | This proton is ortho to the electron-withdrawing pyrazole ring, placing it downfield. It is coupled only to H-5. |

| ~7.1 | d | 1H | H -7 | This proton is ortho to the N-H group and meta to the electron-donating methoxy group. |

| ~6.9 | dd | 1H | H -5 | This proton experiences ortho coupling to H-4 and meta coupling to H-7. The shielding effect of the para-methoxy group shifts it upfield. |

| ~3.9 | Singlet | 3H | -COOCH₃ | Methyl ester protons are deshielded by the adjacent oxygen and carbonyl, appearing as a sharp singlet. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy group protons are shielded relative to the ester methyl but are also a distinct singlet. |

Causality and Interpretation

The predicted spectrum is highly diagnostic. The aromatic region reveals a three-proton system characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating methoxy group at C-6 strongly influences the chemical shifts, pushing the signals for H-5 and H-7 upfield compared to an unsubstituted indazole. The far downfield, broad signal around 13.9 ppm is a definitive marker for the indazole N-H proton, confirming the presence of the 1H-tautomer.[3] The two sharp singlets integrating to three protons each are unambiguous assignments for the methyl ester and methoxy groups.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, revealing the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol

¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, immediately following proton analysis. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[1] Chemical shifts are reported in ppm relative to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.5 | C =O | The ester carbonyl carbon is significantly deshielded and appears far downfield.[2] |

| ~159.0 | C -6 | Aromatic carbon directly attached to the electron-donating oxygen atom of the methoxy group; highly deshielded. |

| ~142.0 | C -7a | Bridgehead carbon adjacent to N-1. |

| ~136.0 | C -3 | Carbon at the junction of the ester group, deshielded by the pyrazole ring nitrogens and the carbonyl. |

| ~122.5 | C -4 | Aromatic CH carbon adjacent to the ring fusion. |

| ~121.0 | C -3a | Bridgehead carbon adjacent to C-4. |

| ~115.0 | C -5 | Aromatic CH carbon ortho to the methoxy group, shielded by its electron-donating effect. |

| ~96.0 | C -7 | Aromatic CH carbon ortho to the methoxy group, strongly shielded. |

| ~55.5 | -OC H₃ | Methoxy carbon, typical chemical shift.[1] |

| ~52.0 | -COOC H₃ | Methyl ester carbon. |

Expert Interpretation

The ¹³C spectrum confirms the presence of ten distinct carbon environments. The downfield signals above 100 ppm correspond to the sp² hybridized carbons of the aromatic system and the ester carbonyl. The most notable features are the highly deshielded C-6 carbon, a direct consequence of its attachment to the methoxy oxygen, and the strongly shielded C-7 carbon, which is ortho to the powerful electron-donating methoxy group. The two upfield signals around 55 ppm are characteristic of the sp³ hybridized methyl carbons of the ester and ether functionalities.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1] The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. ESI is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Calculated Exact Mass |

| 207.0764 | [M+H]⁺ | 207.0764 |

| 229.0583 | [M+Na]⁺ | 229.0583 |

| 175.0502 | [M-OCH₃+H]⁺ | 175.0502 |

| 147.0553 | [M-COOCH₃+H]⁺ | 147.0553 |

Fragmentation Pathway and Analysis

The primary purpose of MS is to confirm the molecular formula by obtaining a high-resolution mass of the molecular ion. For C₁₀H₁₀N₂O₃, the expected protonated molecule [M+H]⁺ has an exact mass of 207.0764. Observation of this ion within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the compound's identity.

Further structural confirmation can be derived from fragmentation analysis. Common fragmentation pathways for this molecule would include the neutral loss of methanol (CH₃OH) from the ester or the radical loss of the methoxy group (·OCH₃) or the entire methyl carboxylate radical (·COOCH₃).

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol

IR spectra are most conveniently recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1] A small amount of the solid sample is placed on the ATR crystal, and the spectrum is collected without further sample preparation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (methyl groups) |

| ~1720 (strong) | C=O Stretch | Ester Carbonyl |

| ~1620, ~1580 | C=C Stretch | Aromatic Ring |

| ~1250 (strong) | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1100 | C-O Stretch | Ester (C-O) |

Trustworthy Interpretation

The IR spectrum provides a quick and reliable confirmation of the molecule's core functional groups. The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch around 1720 cm⁻¹, confirming the ester, and the broad N-H stretch above 3100 cm⁻¹, characteristic of the indazole ring.[4] The presence of strong C-O stretching bands in the 1250-1100 cm⁻¹ region further supports the presence of both the aryl ether (methoxy) and ester moieties.

Conclusion

The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and tautomeric form. High-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Finally, infrared spectroscopy offers rapid confirmation of the essential functional groups. The predictive data and interpretations presented in this guide form a self-validating system, providing researchers, scientists, and drug development professionals with an authoritative reference for identifying and quality-controlling this important synthetic building block.

References

- Wiley-VCH. (2007). Supporting Information for a scientific publication.

- Barata, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

- The Royal Society of Chemistry. Supporting Information for a publication on methylation of indoles.

-

PubChem. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. National Center for Biotechnology Information. Available at: [Link]

-

Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

-

A&A Pharmachem. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Available at: [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available at: [Link]

-

Dahlén, J. et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. FORENSIC CHEMISTRY. Available at: [Link]

-

ResearchGate. Enthalpy of formation for indazoles. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to the Molecular Structure of Methyl 6-methoxy-1H-indazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold as a Privileged Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for interacting with a multitude of biological targets.[1][2] Derivatives of this core are integral to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3]

This guide focuses on a specific, high-value derivative: Methyl 6-methoxy-1H-indazole-3-carboxylate . This compound is not merely an academic curiosity but a pivotal building block in the synthesis of complex, pharmacologically active molecules.[3][4] Its strategic functionalization—a methoxy group at the 6-position and a methyl carboxylate at the 3-position—provides synthetic handles and modulates electronic properties, making it a cornerstone intermediate for drug development programs. This document provides an in-depth exploration of its molecular architecture, physicochemical properties, synthesis, and analytical characterization, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Architecture and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its reactivity, stability, and potential for biological interactions.

Core Structure and Tautomerism

The molecule is built upon the 1H-indazole framework, which is the more thermodynamically stable tautomer compared to its 2H-indazole counterpart.[5] This stability is crucial for predictable synthetic outcomes. The structure features:

-

A methoxy group (-OCH₃) at the C6 position of the benzene ring. As an electron-donating group, it influences the aromatic system's electron density, impacting its reactivity in electrophilic substitution and its binding interactions.

-

A methyl carboxylate group (-COOCH₃) at the C3 position of the pyrazole ring. This electron-withdrawing group significantly affects the acidity of the N1-proton and serves as a primary site for chemical modification, such as amidation, to generate compound libraries for screening.[6]

Physicochemical Data Summary

Quantitative data is essential for experimental design, including solubility testing, reaction stoichiometry, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 885278-53-5 | [7] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |

| Molecular Weight | 206.20 g/mol | [7] |

| Appearance | Off-white to white solid | [3] |

| Monoisotopic Mass | 206.06914 Da | N/A |

| Storage Conditions | 0–8 °C, protect from light | [3] |

Synthesis and Spectroscopic Elucidation

The confirmation of molecular structure is a two-pillar process: robust synthesis followed by rigorous spectroscopic analysis. This synergy ensures the material used in downstream applications is of verifiable identity and purity.

Synthetic Strategy: From Carboxylic Acid to Ester

A prevalent and efficient method for preparing the title compound is through the direct esterification of its carboxylic acid precursor, 6-methoxy-1H-indazole-3-carboxylic acid.[3] This approach is favored for its high yield and operational simplicity. The underlying mechanism involves the acid-catalyzed reaction between the carboxylic acid and methanol. Thionyl chloride or a strong acid like methanesulfonic acid is often used as a catalyst to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8][9]

A detailed, self-validating protocol for this synthesis is provided in Section 4.

Structural Verification by Spectroscopy

Spectroscopic data provides an empirical fingerprint of the molecule, allowing for unambiguous structural confirmation.

| Technique | Expected Observation |

| ¹H NMR | ~13.9 ppm (s, 1H): Labile N-H proton of the indazole ring. ~8.0 ppm (d, 1H): Aromatic proton at C4. ~7.7 ppm (d, 1H): Aromatic proton at C7. ~7.0 ppm (dd, 1H): Aromatic proton at C5. ~3.9 ppm (s, 3H): Methyl protons of the ester (-COOCH₃). ~3.8 ppm (s, 3H): Methyl protons of the methoxy (-OCH₃). |

| ¹³C NMR | ~163 ppm: Carbonyl carbon (C=O) of the ester. ~158 ppm: C6 carbon attached to the methoxy group. ~142 ppm: C7a (bridgehead carbon). ~135 ppm: C3 carbon. ~122-125 ppm: C4 and C7 carbons. ~115 ppm: C3a (bridgehead carbon). ~95 ppm: C5 carbon. ~55 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Ester methyl carbon (-COOCH₃). |

| Mass Spec (MS) | m/z 206.07 [M]⁺: Molecular ion peak corresponding to the exact mass. Fragmentation patterns would show loss of -OCH₃ and -COOCH₃ groups. |

| IR (cm⁻¹) | ~3300-3100: N-H stretching. ~1720: C=O stretching of the ester. ~1250 & 1030: C-O stretching (asymmetric and symmetric) of the ether and ester groups. |

Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent (e.g., DMSO-d₆, CDCl₃) and instrument. The provided ¹H NMR data is analogous to that of the parent methyl 1H-indazole-3-carboxylate, with expected shifts due to the C6-methoxy substituent.[9]

Utility in Medicinal Chemistry and Drug Development

This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a sophisticated intermediate, providing a robust platform for generating diverse molecular entities.

-

Scaffold for Kinase Inhibitors: The indazole core can mimic the adenine hinge-binding region of ATP, making it a powerful scaffold for designing kinase inhibitors used in oncology.[2][10]

-

Intermediate for Receptor Antagonists: It is a documented starting material for the synthesis of potent prostanoid EP4 receptor antagonists, which are being investigated for their potential in colorectal cancer immunotherapy.[4]

-

Foundation for Bioactive Libraries: The ester at the C3 position is readily converted into amides by reacting it with a diverse range of amines.[6][11] This allows for the rapid generation of large chemical libraries to screen for activity against various biological targets, from neurological disorders to infectious diseases.[3][12]

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating industry-standard practices for synthesis and analysis.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 6-methoxy-1H-indazole-3-carboxylic acid.

Materials:

-

6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Methanesulfonic acid (catalytic)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Suspend 6-methoxy-1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride dropwise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. The suspension should dissolve to form a clear solution.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours, monitoring by TLC (e.g., 50% EtOAc/Hexanes) until the starting material is consumed.

-

Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.

-

Aqueous Workup: Carefully neutralize the residue by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8). Trustworthiness Check: This step removes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.

Protocol 2: Purity and Identity Confirmation by LC-MS

Objective: To verify the identity and determine the purity of the synthesized product.

Instrumentation & Consumables:

-

HPLC system with UV detector

-

Mass spectrometer (e.g., single quadrupole or TOF)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample prepared in Methanol or Acetonitrile (~1 mg/mL)

Method:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection: Inject 5-10 µL of the sample solution.

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Linear gradient from 5% to 95% B

-

Time 15-18 min: Hold at 95% B

-

Time 18-20 min: Return to 5% B and re-equilibrate

-

-

Detection:

-

UV: Monitor at 254 nm and 280 nm. Purity is assessed by integrating the peak area of the main component relative to the total peak area.

-

MS: Scan in positive ion mode (ESI+). Confirm the presence of the [M+H]⁺ ion at m/z 207.1. Self-Validation: The combination of retention time, UV signature, and exact mass provides an unambiguous identity and purity assessment.

-

Conclusion

This compound is a molecule of significant strategic importance in pharmaceutical research. Its structure, characterized by a stable 1H-indazole core with electronically influential methoxy and methyl carboxylate groups, makes it an ideal precursor for creating diverse libraries of potential drug candidates. A firm understanding of its synthesis from readily available materials and its characterization through standard spectroscopic techniques is fundamental for any research program leveraging this scaffold. This guide has provided a detailed, technically grounded overview to empower scientists in their pursuit of novel therapeutics built upon this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Methyl indazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 10. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bloomtechz.com [bloomtechz.com]

physical properties of Methyl 6-methoxy-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 885278-53-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its chemical identity, thermal and solubility characteristics, and spectroscopic signature. Furthermore, this guide presents standardized, field-proven methodologies for the experimental determination of these properties, ensuring both scientific integrity and practical applicability. The narrative emphasizes the rationale behind experimental choices, providing a self-validating framework for laboratory investigation.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold is a key pharmacophore found in numerous biologically active molecules.[1][2] The methoxy group at the 6-position and the methyl ester at the 3-position significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions, making it a valuable intermediate in medicinal chemistry.[1][2]

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 885278-53-5 | |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Derived |

| Molecular Weight | 206.20 g/mol | |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in research and development.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Predicted to be an off-white to light yellow solid. | Based on analogous compounds like 6-Methoxy-1H-indazole-3-carboxylic acid.[1] |

| Melting Point | Data not available. Predicted to be in the range of 140-180 °C. | Analogy: Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate melts at 141.3 °C.[3] The parent acid melts at a higher temperature. |

| Boiling Point | Data not available. | High melting point suggests decomposition before boiling at atmospheric pressure. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | The methyl ester group enhances solubility in organic media compared to the parent carboxylic acid.[2] |

| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from light. | General recommendation for indazole derivatives.[2] |

Spectroscopic Profile

The spectroscopic profile provides a definitive fingerprint for compound identification and structural elucidation. While direct experimental spectra for this specific compound are not widely published, the expected shifts can be accurately predicted based on established principles and data from structurally similar indazoles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methoxy protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as doublets or multiplets in the range of δ 7.0-8.0 ppm. The methoxy group (–OCH₃) should present as a sharp singlet around δ 3.8-4.0 ppm. The methyl ester (–COOCH₃) protons will also be a singlet, typically slightly downfield, around δ 3.9-4.1 ppm. The indazole N-H proton is expected to be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the ten unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically in the δ 160-165 ppm range. The aromatic carbons will resonate between δ 95-158 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy and methyl ester carbons will appear as sharp signals around δ 52-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

-

C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear around 1700-1725 cm⁻¹.[3]

-

C-O Stretch: Absorptions for the C-O bonds of the ester and methoxy groups are expected in the 1050-1300 cm⁻¹ region.

-

C=C Aromatic Stretch: Multiple peaks in the 1450-1620 cm⁻¹ range will correspond to the aromatic ring vibrations.

Experimental Methodologies

To ensure data integrity, standardized protocols must be employed. The following sections detail the methodologies for determining key physical and spectroscopic properties.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:

-

Fine Powder: Using a finely ground powder ensures uniform heat distribution, preventing inconsistencies in melting.

-

Slow Ramp Rate: A slow temperature ramp near the melting point is critical for allowing the system to reach thermal equilibrium, providing an accurate reading. A fast ramp can lead to an artificially elevated and broad melting range.

-

Calibration: The use of a calibrated apparatus against known standards is a cornerstone of a self-validating system, ensuring the trustworthiness of the obtained data.

Protocol for Spectroscopic Analysis

This protocol provides a general framework for acquiring high-quality NMR and IR data.

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can better solubilize the compound and allows for clear observation of the N-H proton.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

-

-

NMR Data Acquisition:

-

Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[4]

-

Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.

-

-

Sample Preparation (IR):

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

-

IR Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.[7]

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum. Report peak positions in wavenumbers (cm⁻¹).

-

Safety and Handling

-

Hazard Statements (Predicted): Based on analogous structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability.[2]

-

References

-

The Royal Society of Chemistry. Supporting information for a chemical synthesis paper. [Link]

-

PubChem. Methyl 1H-indazole-3-carboxylate. [Link]

-

Angene Chemical. Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Crysdot LLC. Methyl 1H-indazole-3-carboxylate Product Page. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Beilstein Journals. Supporting Information Regioselective alkylation of a versatile indazole. [Link]

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

-

Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester Product Page. [Link]

-

DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Methoxy Indazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and wide range of biological activities.[1][2] Among the various substituted indazoles, the introduction of a methoxy group has proven to be a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of methoxy-substituted indazoles, with a deep dive into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Indazole Core and the Influence of Methoxy Substitution

Indazoles, consisting of a benzene ring fused to a pyrazole ring, exist in two main tautomeric forms: 1H-indazole and 2H-indazole.[3] The electronic nature and steric profile of substituents on this core dramatically influence its interaction with biological targets. The methoxy group (-OCH₃), an electron-donating substituent, can significantly impact a molecule's properties in several ways:

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

-

Lipophilicity: The methyl group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The methoxy group can influence metabolic pathways, sometimes blocking sites of oxidation and prolonging the compound's half-life.

-

Conformational Effects: The presence of a methoxy group can induce specific conformational preferences in the molecule, leading to a better fit within a binding pocket.

The strategic placement of methoxy groups on the indazole ring has been a key design element in the development of potent and selective modulators of various biological pathways.

Anticancer Activity: Targeting the Kinome and Beyond

Methoxy-substituted indazoles have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]

Mechanism of Action: Kinase Inhibition

Many methoxy-indazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Key kinase targets for methoxy-substituted indazoles include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a critical strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. The presence of a methoxy group has been shown to enhance the inhibitory activity of some indazole-pyrimidine-based compounds against VEGFR-2.[5]

-

FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers. Methoxy-substituted indazoles have been developed as potent FGFR inhibitors.[3][5] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant FGFR1 inhibition.[3]

-

PLK4 (Polo-like Kinase 4): Overexpression of PLK4 is associated with several cancers. Novel indazole-based PLK4 inhibitors have been designed, with some methoxy-substituted analogues showing potent antiproliferative effects.[6]

-

GSK-3 (Glycogen Synthase Kinase 3): This kinase is involved in multiple cellular processes, and its inhibition is a target for cancer therapy. Methoxy derivatives of indazoles have shown superior activity against GSK-3β compared to their methyl counterparts.[5]

-

Trk (Tropomyosin Receptor Kinase): Pan-Trk inhibitors are being investigated for the treatment of various cancers. A methoxypyridine moiety on an indazole scaffold was found to confer high potency.[5]

Workflow for Assessing Anticancer Activity of Methoxy-Indazoles

Caption: Workflow for anticancer drug discovery with methoxy-indazoles.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected methoxy-substituted indazole derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 33k | Methoxy at meta-position of phenyl ring | FGFR1 | SNU-16 | 0.642 | [5] |

| 49 | Methoxy derivative | GSK-3β | - | 1.7 | [5] |

| 50 | Methoxy derivative | GSK-3β | - | 0.35 | [5] |

| A05 | para-amino-substituted analogue | PLK4 | IMR-32 | 0.043 | [6] |

| C05 | Indazole-based | PLK4 | MCF-7 | 0.979 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of methoxy-substituted indazoles on cancer cell lines.

1. Cell Seeding:

- Culture cancer cells (e.g., MCF-7, HCT116) in appropriate media to ~80% confluency.

- Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

- Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

2. Compound Treatment:

- Prepare a stock solution of the test compound in DMSO.

- Perform serial dilutions to obtain the desired concentrations. The final DMSO concentration should be <0.1%.

- Remove the old media from the wells and add 100 µL of fresh media containing the test compound at various concentrations.

- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate for 48-72 hours.

3. MTT Addition:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

- Carefully remove the media.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 5 minutes.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indazole derivatives have long been investigated for their anti-inflammatory properties, with some compounds reaching clinical use.[3] Methoxy substitution has been shown to enhance the anti-inflammatory effects of certain indazoles.

Mechanism of Action

The anti-inflammatory activity of methoxy-substituted indazoles is often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade:

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to be a strong inhibitor of 5-LOX with an IC₅₀ of 44 nM.[7]

-

Cyclooxygenase (COX) Inhibition: Some indazole derivatives exhibit inhibitory activity against COX enzymes, which are responsible for the production of prostaglandins.[8]

-

Cytokine and Free Radical Inhibition: Certain indazoles can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as scavenge free radicals.[9]

Signaling Pathway of 5-LOX in Inflammation

Caption: Inhibition of the 5-LOX pathway by methoxy-indazoles.

In Vivo Anti-inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rats. Methoxy-substituted indazoles have demonstrated a dose-dependent reduction in paw edema in this model.[9]

-

Arachidonic Acid-Induced Mouse Ear Edema: Topical application of 5-Methoxy-1-[quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol has been shown to inhibit ear edema induced by arachidonic acid.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Acclimatization:

- House male Wistar rats (150-200g) in standard laboratory conditions for at least one week before the experiment.

- Fast the animals overnight with free access to water.

2. Compound Administration:

- Administer the test compound (e.g., dissolved in 0.5% carboxymethyl cellulose) orally or intraperitoneally at different doses.

- Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

3. Induction of Inflammation:

- One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

- Measure the paw volume immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

5. Data Analysis:

- Calculate the percentage of inhibition of edema for each group compared to the control group.

- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A New Frontier

While the anticancer and anti-inflammatory properties of indazoles are well-established, their potential as antimicrobial agents is an emerging area of research.[10][11][12]

Structure-Activity Relationships

Studies on N-methyl-3-aryl indazoles have revealed that the presence of electron-donating groups, such as methoxy and hydroxyl groups, on the phenyl ring at the C3-position can enhance antimicrobial activity.[10][11][12]

Spectrum of Activity

Methoxy-substituted indazoles have shown activity against a range of bacterial and fungal strains, including:

-

Bacteria: Xanthomonas campestris, Bacillus megaterium, Escherichia coli, Bacillus cereus[10][11][12]

Quantitative Data: Antimicrobial Activity

| Compound ID | Substitution | Microorganism | Zone of Inhibition (cm) | MIC (µL) | Reference |

| 5f | Methoxy group on phenyl ring | Xanthomonas campestris | 2.2 | 50 | [10][11] |

| 5i | Hydroxyl group on phenyl ring | Xanthomonas campestris | 2.3 | 50 | [10][11] |

| 5a | Unsubstituted phenyl | Xanthomonas campestris | 2.1 | 50 | [10][11] |

| 5b | - | Candida albicans | 1.6 | 75 | [10][11] |

| 5d | - | Candida albicans | 1.5 | 75 | [10][11] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

1. Preparation of Inoculum:

- Grow the microbial strains in appropriate broth overnight.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

2. Agar Plate Preparation:

- Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

3. Inoculation:

- Spread 100 µL of the microbial suspension evenly over the surface of the agar plates using a sterile cotton swab.

4. Well Preparation and Compound Addition:

- Create wells (6 mm in diameter) in the agar using a sterile cork borer.

- Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

- Use a solvent control and a standard antibiotic/antifungal as controls.

5. Incubation:

- Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

6. Measurement of Zone of Inhibition:

- Measure the diameter of the clear zone of inhibition around each well in millimeters.

Neuroprotective Effects: A Glimmer of Hope

Recent studies have highlighted the potential of methoxy-substituted indazoles in the context of neurodegenerative diseases.

Mechanism of Action

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine. Its inhibition can be beneficial in conditions like Parkinson's disease. Certain 1H-indazoles have been identified as potent and selective MAO-B inhibitors.[13][14]

-

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Methoxy-substituted indazoles have been investigated as JNK3 inhibitors.[15]

-

Cytoprotection against Oxidative Stress: Some indazole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death.[13][16]

Logical Relationship in Neuroprotection

Caption: Neuroprotective mechanisms of methoxy-substituted indazoles.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

1. Cell Culture:

- Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

2. Compound Pre-treatment:

- Seed the cells in a 96-well plate and allow them to adhere.

- Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

3. Induction of Oxidative Stress:

- Induce cytotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to the cell culture medium.

4. Assessment of Cell Viability:

- After a further incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

5. Data Analysis:

- Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Conclusion and Future Perspectives

Methoxy-substituted indazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to potently and often selectively interact with a variety of biological targets, particularly protein kinases, underscores their therapeutic potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The strategic incorporation of the methoxy group has proven to be a powerful tool for fine-tuning the pharmacological profile of the indazole scaffold.

Future research in this area should focus on:

-

Elucidating Novel Mechanisms of Action: While kinase inhibition is a predominant mechanism, exploring other potential targets will broaden the therapeutic applications of these compounds.

-

Improving Drug-like Properties: Further optimization of pharmacokinetic and pharmacodynamic properties is crucial for translating promising leads into clinical candidates.

-

Structure-Based Drug Design: Utilizing co-crystal structures of methoxy-indazoles with their targets will enable more rational and efficient drug design.

The continued exploration of the chemical space around the methoxy-substituted indazole core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. scispace.com [scispace.com]

- 12. gdcplkd.ac.in [gdcplkd.ac.in]

- 13. iris.unipv.it [iris.unipv.it]

- 14. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 15. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 6-methoxy-1H-indazole-3-carboxylate as a Versatile Starting Material in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-1H-indazole-3-carboxylate is a pivotal starting material in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the indazole core and the strategic positioning of its functional groups. The electron-donating methoxy group at the 6-position significantly influences the electronic properties of the bicyclic system, impacting the regioselectivity of N-functionalization, a critical aspect in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in key synthetic transformations, including hydrolysis, amide coupling, and N-alkylation. The underlying principles governing reaction outcomes, supported by mechanistic insights and detailed experimental protocols, are presented to empower researchers in the rational design and execution of synthetic routes toward novel chemical entities.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, featured in a multitude of compounds with diverse therapeutic applications, including oncology, neurology, and inflammatory diseases. Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets. The ability to functionalize the indazole core at various positions, particularly at the N1 and N2 nitrogens of the pyrazole ring, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. This compound serves as a highly valuable building block in this context, offering three key points for diversification: the N-H for alkylation or arylation, the ester for hydrolysis and subsequent amide bond formation, and the aromatic ring for further substitution.

Synthesis of the Core Moiety: this compound

The most reliable and common route to obtaining this compound involves a two-step sequence: the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

A robust method for the preparation of the carboxylic acid precursor involves the reaction of a suitably substituted acetophenone with hydrazine, followed by subsequent transformations. A key starting material for this synthesis is 4-methoxyacetophenone.

Workflow for the Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

Caption: Synthetic pathway to 6-methoxy-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 6-methoxy-1H-indazole-3-carboxylic acid

-

Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole.

-

To a solution of 2-fluoro-4-methoxyacetophenone (1.0 eq) in hydrazine hydrate (10-15 eq) is heated at reflux for 48 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are concentrated, and the residue is purified to yield 6-methoxy-3-methyl-1H-indazole[1]. Note: This reaction provides the indazole core. The next step is to convert the 3-methyl group to a carboxylic acid.

-

-

Step 2: Oxidation to 6-methoxy-1H-indazole-3-carboxylic acid.

-

The 6-methoxy-3-methyl-1H-indazole (1.0 eq) is dissolved in a suitable solvent mixture, such as pyridine and water.

-

Potassium permanganate (KMnO₄, 3-4 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 6-methoxy-1H-indazole-3-carboxylic acid.

-

Esterification to this compound

The final step is a standard Fischer esterification, which proceeds under acidic conditions.

Experimental Protocol: Fischer Esterification

-

A suspension of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (a large excess, serving as both reactant and solvent) is prepared.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added carefully.

-

The mixture is heated at reflux for 4-6 hours, during which the solid should dissolve as the reaction progresses.

-

Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

-

Purification by recrystallization or column chromatography affords pure this compound.

Key Synthetic Transformations of this compound

This versatile starting material can be readily transformed into a variety of useful intermediates through reactions at the ester and the indazole nitrogen.

Hydrolysis of the Methyl Ester

The conversion of the methyl ester back to the carboxylic acid is a fundamental step, often necessary before performing amide coupling reactions. This is typically achieved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Reaction Scheme: Ester Hydrolysis

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis with Lithium Hydroxide

-

This compound (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by TLC until the starting material is no longer detectable.

-

The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

-

The aqueous layer is washed with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with 1M HCl, which results in the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Amide Coupling Reactions

The resulting 6-methoxy-1H-indazole-3-carboxylic acid is a key substrate for the synthesis of a wide array of amide derivatives, which are prevalent in pharmacologically active compounds. Standard peptide coupling reagents are employed for this transformation.

Reaction Scheme: Amide Coupling

Caption: General scheme for the synthesis of indazole-3-carboxamides.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

-

To a solution of 6-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq).

-

The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

The desired amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) are then added.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Typical Yield |

| EDC·HCl | HOBt | DIPEA/TEA | DMF/DCM | 12-24 h | Good to Excellent |

| HATU | - | DIPEA | DMF | 2-6 h | Excellent |

| PyBOP | - | DIPEA | DMF | 4-12 h | Very Good |

Table 1: Common conditions for amide coupling with 6-methoxy-1H-indazole-3-carboxylic acid.

Regioselective N-Alkylation

The N-alkylation of the indazole ring is a critical transformation that often leads to a mixture of N1 and N2 isomers. The regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent. The electron-donating 6-methoxy group increases the electron density of the aromatic system, which can influence the nucleophilicity of both N1 and N2.

Mechanistic Insight: The Role of Reaction Conditions in Regioselectivity

The N-alkylation of indazoles proceeds via the deprotonation of the N-H proton to form an indazolide anion, which then acts as a nucleophile. The regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as the nature of the counter-ion from the base.

-